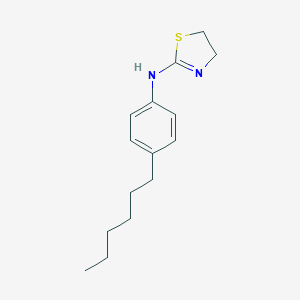

2-(4-n-Hexylphenylamino)-1,3-thiazoline

Cat. No. B058316

M. Wt: 262.4 g/mol

InChI Key: ZMXJKNOGAZKJQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04788209

Procedure details

A 2 liter, 3-neck round bottom flask fitted with magnetic stirrer, addition funnel, argon gas inlet and thermometer was charged with 4-hexylaniline (65.0 g, 0.367 m) dissolved in 500 ml reagent toluene. To this stirred solution, was added dropwise a solution of β-chloroethylisothiocyanate (53.5 g, 0.441 m, 1.2 eq.) in 175 ml toluene at room temperature. No significant exotherm was noted. After the addition was completed, the reaction mixture was warmed to 50° C. for 19 hours. The reaction was cooled to room temperature and the toluene removed on the rotary evaporator to give an orange, semi-solid residue which was stirred with 900 ml diethyl ether (Et2O). The resulting slurry of off-white solid was cooled in an ice water bath and the solid filtered, washed with cold Et2O, and dried (filter suction, desiccator) to give the slightly impure hydrochloride salt of the desired aminothiazoline. The HCl salt was neutralized by adding the salt to a cold, stirred solution of sodium hydroxide (14.7 g, 0.367 m) in 1200 ml water layered with Et2O. After neutralization, the ether layer was separated and the aqueous layer was extracted with Et2O four times. The combined Et2O extracts were washed with water twice and with a saturated NaCl solution once, dried (MgSO4), and evaporated under vacuum to afford 90.0 g of crude, freebase product as a waxy, off-white solid. The crude material was recrystallized from 900 ml hexane to give 73.0 g (76%) product in two crops as small, off-white platelets. m.p. 77°-79° C.

[Compound]

Name

reagent

Quantity

500 mL

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].Cl[CH2:15][CH2:16][N:17]=[C:18]=[S:19].C(OCC)C>C1(C)C=CC=CC=1>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]([NH:11][C:18]2[S:19][CH2:15][CH2:16][N:17]=2)=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

65 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)C1=CC=C(N)C=C1

|

Step Two

|

Name

|

|

|

Quantity

|

53.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCN=C=S

|

|

Name

|

|

|

Quantity

|

175 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Four

[Compound]

|

Name

|

reagent

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2 liter, 3-neck round bottom flask fitted with magnetic stirrer, addition funnel, argon gas inlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene removed on the rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an orange, semi-solid residue which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry of off-white solid was cooled in an ice water bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold Et2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

(filter suction, desiccator)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)C1=CC=C(C=C1)NC=1SCCN1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |